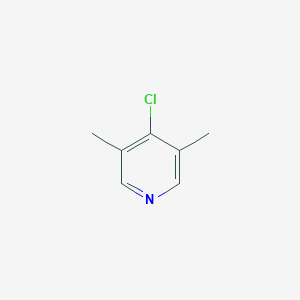

4-Chloro-3,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPYCAYJQTSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932107 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143798-73-6 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3,5-dimethylpyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 143798-73-6

Molecular Formula: C₇H₈ClN

This technical guide provides an in-depth overview of 4-Chloro-3,5-dimethylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document outlines its physicochemical properties, and its role as a key intermediate in the synthesis of pharmaceutical agents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 141.60 g/mol | PubChem[1] |

| Boiling Point | 202.926 °C at 760 mmHg | ChemicalBook |

| Density | 1.114 g/cm³ | ChemicalBook |

| InChIKey | KQZPYCAYJQTSMV-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=CN=CC(=C1Cl)C | PubChem[1] |

Synthesis and Reactivity

The reactivity of this compound is characteristic of a halogenated pyridine. The chlorine atom at the 4-position can be displaced by nucleophiles, making it a valuable building block for the synthesis of more complex molecules.

Application in Drug Development: Synthesis of Omeprazole

This compound and its derivatives are significant intermediates in the pharmaceutical industry. A prominent example is the use of a closely related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.

The logical workflow for the synthesis of Omeprazole highlights the importance of this class of pyridine derivatives.

Experimental Protocols

General Procedure for the Synthesis of a Chlorinated Pyridine Intermediate (by Analogy)

The following is a generalized experimental protocol for the synthesis of a chlorinated pyridine intermediate, based on procedures for similar compounds used in the synthesis of Omeprazole. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Materials:

-

Substituted Pyridine N-oxide

-

Phosphorus oxychloride (POCl₃) or other suitable chlorinating agent

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for reflux and extraction

Procedure:

-

The substituted pyridine N-oxide is dissolved in an inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The solution is cooled in an ice bath.

-

The chlorinating agent (e.g., POCl₃) is added dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled, and the excess chlorinating agent is quenched cautiously with ice water.

-

The mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude chlorinated pyridine product.

-

The crude product can be purified by a suitable method such as distillation or chromatography.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified with the following hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye damage

-

May cause respiratory irritation

It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Physical and chemical properties of 4-chloro-3,5-lutidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3,5-lutidine, systematically known as 4-chloro-3,5-dimethylpyridine, is a substituted pyridine derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural similarity to other chloropyridines and lutidines suggests its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, general synthesis strategies, reactivity, and potential applications, drawing on data from analogous compounds where necessary.

Physical and Chemical Properties

Quantitative experimental data for 4-chloro-3,5-lutidine is scarce. The following tables summarize available computed data and key identifiers. For context, experimental data for the parent compound, 3,5-lutidine, is also provided.

Table 1: Key Identifiers for 4-chloro-3,5-lutidine

| Identifier | Value |

| Systematic Name | This compound |

| Synonym | 4-chloro-3,5-lutidine |

| CAS Number | 143798-73-6[1] |

| Molecular Formula | C₇H₈ClN[1] |

| Molecular Weight | 141.60 g/mol [2] |

| InChI | InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3[2] |

| InChIKey | KQZPYCAYJQTSMV-UHFFFAOYSA-N[2] |

| SMILES | CC1=CN=CC(=C1Cl)C[2] |

Table 2: Computed Physical Properties of 4-chloro-3,5-lutidine

| Property | Value | Source |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 141.0345270 Da | PubChem[2] |

| Monoisotopic Mass | 141.0345270 Da | PubChem[2] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[2] |

| Heavy Atom Count | 9 | PubChem[2] |

Table 3: Experimental Physical Properties of 3,5-Lutidine (for comparison)

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -9 °C |

| Boiling Point | 169-170 °C |

| Density | 0.939 g/mL at 25 °C |

| Solubility in water | 33 g/L (20 °C) |

| Refractive Index | 1.504 (at 20 °C) |

Note: The properties of 3,5-lutidine are provided as a reference for understanding the parent structure.

Synthesis and Experimental Protocols

General Synthetic Workflow

Illustrative Experimental Protocol (Adapted from general chlorination of pyridines)

Step 1: Synthesis of 3,5-Lutidine N-oxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine in a suitable solvent such as acetic acid.

-

Slowly add an oxidizing agent, for instance, hydrogen peroxide (30% solution), to the stirred solution at room temperature. The addition should be done cautiously to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture at a temperature of 70-80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic.

-

Extract the aqueous layer with an organic solvent like dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-lutidine N-oxide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-chloro-3,5-lutidine

-

Place the synthesized 3,5-lutidine N-oxide in a round-bottom flask.

-

Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in excess. This reaction should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for a few hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Make the solution basic by the slow addition of a base, such as sodium carbonate or ammonium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-chloro-3,5-lutidine can be purified by distillation under reduced pressure or by column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of 4-chloro-3,5-lutidine is dictated by the pyridine ring and the chloro substituent.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. This makes 4-chloro-3,5-lutidine a useful precursor for introducing various functional groups at this position by reacting it with nucleophiles such as amines, alkoxides, and thiols.

-

Basicity: As a pyridine derivative, 4-chloro-3,5-lutidine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The presence of the electron-withdrawing chlorine atom is expected to reduce the basicity compared to the parent 3,5-lutidine.

-

Stability: The compound should be stored at low temperatures, with a recommended storage temperature of -20°C, to ensure its stability.[1] It is likely sensitive to heat and strong acids or bases.

Applications in Research and Drug Development

While specific applications of 4-chloro-3,5-lutidine are not widely reported, its hydrochloride salt, this compound hydrochloride, is known to be a reactant in the preparation of quinoline derivatives that act as selective α2C-adrenoceptor antagonists.[1] This suggests a potential role for 4-chloro-3,5-lutidine as a key building block in the synthesis of biologically active molecules targeting G-protein coupled receptors.

The general structure of a substituted pyridine is a common motif in many pharmaceuticals. The ability to functionalize the 4-position of the lutidine ring through nucleophilic substitution makes this compound a versatile intermediate for creating libraries of compounds for drug discovery screening.

Hazard Information

Based on GHS classifications from submitted notifications, this compound is considered to have the following hazards:

-

Harmful if swallowed (Acute toxicity, oral)[2]

-

Causes skin irritation (Skin corrosion/irritation)[2]

-

Causes serious eye damage (Serious eye damage/eye irritation)[2]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-chloro-3,5-lutidine is a chemical compound with potential applications in synthetic and medicinal chemistry. Although detailed experimental data is limited, its structural features suggest it is a useful intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. Further research into the experimental properties and reactivity of this compound is warranted to fully explore its potential.

References

Spectroscopic Profile of 4-Chloro-3,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3,5-dimethylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous substituted pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | H-2, H-6 |

| ~2.3 | s | 6H | -CH₃ at C-3, C-5 |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-2, C-6 |

| ~145 | C-4 |

| ~133 | C-3, C-5 |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1580, ~1470, ~1450 | Strong-Medium | C=C and C=N ring stretching |

| ~1400 | Medium | Asymmetric -CH₃ bending |

| ~1380 | Medium | Symmetric -CH₃ bending |

| ~1100 | Strong | C-Cl stretch |

| 850-800 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 141/143 | High | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 126/128 | Medium | [M - CH₃]⁺ |

| 106 | Medium | [M - Cl]⁺ |

| 77 | Medium | [C₅H₄N]⁺ fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

IR Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).

-

Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[1]

-

Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1] EI is a common method where a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[1]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[1]

-

Detection : A detector records the abundance of each ion at a specific m/z value.[1]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Synthesis and Structural Characterization of 4-Chloro-3,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 4-Chloro-3,5-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway starting from 3,5-lutidine, outlines the experimental protocols, and presents a thorough structural analysis using modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 3,5-lutidine. The first step involves the oxidation of 3,5-lutidine to its corresponding N-oxide, which then undergoes chlorination to yield the final product.

Synthesis of 3,5-Dimethylpyridine-N-oxide

Reaction Scheme:

Experimental Protocol:

A common method for the N-oxidation of 3,5-lutidine involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

-

Materials: 3,5-Lutidine, Acetic Acid, Hydrogen Peroxide (30-35%).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-lutidine in glacial acetic acid.

-

Slowly add hydrogen peroxide to the solution while maintaining the temperature.

-

Heat the reaction mixture at a controlled temperature (typically 70-80 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully neutralize the excess acid with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain 3,5-dimethylpyridine-N-oxide. The product can be further purified by recrystallization or chromatography if necessary.

-

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

The chlorination of 3,5-dimethylpyridine-N-oxide is a crucial step and can be accomplished using various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.

-

Materials: 3,5-Dimethylpyridine-N-oxide, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a fume hood, carefully add 3,5-dimethylpyridine-N-oxide to a flask containing phosphorus oxychloride. The reaction is often performed without a solvent or in a high-boiling inert solvent.

-

Heat the reaction mixture under reflux for a specified period. The reaction temperature is critical and should be carefully controlled.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a basic pH.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Structural Characterization

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 143798-73-6[1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| Infrared (IR) | Data not explicitly found in search results. |

| Mass Spectrometry (MS) | Data not explicitly found in search results. |

Note: While specific experimental spectral data for this compound was not found in the provided search results, the structure of related compounds has been confirmed using these techniques.

Experimental and Logical Workflows

Synthesis Workflow

The overall synthetic process can be visualized as a sequential workflow.

Caption: Synthesis workflow for this compound.

Structural Characterization Workflow

The logical flow of structural analysis involves a series of spectroscopic and spectrometric techniques to confirm the final product.

Caption: Logical workflow for structural characterization.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions.

References

Navigating the Solubility Landscape of 4-Chloro-3,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3,5-dimethylpyridine, a key intermediate in various synthetic processes. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document outlines key solubility data, details common experimental protocols for its determination, and presents a logical workflow for solvent selection.

Data Presentation: Solubility Profile

A thorough literature search did not yield specific quantitative solubility data for this compound in a range of common organic solvents. To facilitate future research and underscore the importance of such data, the following table illustrates the ideal format for presenting this information. Researchers are encouraged to populate this or a similar table with experimentally determined values.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | 32.7 | Data not available | Data not available | |

| Ethanol | 24.5 | Data not available | Data not available | |

| Isopropanol | 19.9 | Data not available | Data not available | |

| Acetone | 20.7 | Data not available | Data not available | |

| Ethyl Acetate | 6.0 | Data not available | Data not available | |

| Dichloromethane | 8.9 | Data not available | Data not available | |

| Toluene | 2.4 | Data not available | Data not available | |

| Heptane | 1.9 | Data not available | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. Several robust methods can be employed, with the choice often depending on the desired accuracy, the nature of the solute and solvent, and available equipment. Two common methods are detailed below.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2][3][4]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Saturation: An excess amount of this compound is added to the chosen organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated. This can take several hours.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Sample Collection: A precise volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is removed from the sample by gentle heating in a fume hood, under vacuum (e.g., in a rotary evaporator), or in a drying oven until a constant weight of the solid residue is achieved.[4]

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

UV/Vis Spectrophotometry Method

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and often faster method for determining solubility.[5][6]

Principle: This method relies on the direct relationship between the absorbance of a solution and the concentration of the absorbing species, as described by the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations.

Detailed Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is prepared, and its UV/Vis spectrum is recorded to identify the λmax, the wavelength at which the compound absorbs light most strongly.

-

Calibration Curve Construction: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then generated by plotting absorbance versus concentration.[7]

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid. The clear supernatant is then diluted with a precise amount of the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted saturated solution is measured at the λmax.

-

Concentration Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes, including reactions, extractions, and crystallizations. A systematic approach ensures that the chosen solvent meets the necessary criteria for performance, safety, and environmental impact. The following diagram illustrates a typical workflow for solvent selection.

Caption: A logical workflow for selecting an optimal organic solvent.

This systematic approach ensures a comprehensive evaluation of potential solvents, leading to the selection of a system that is not only effective for the desired chemical transformation but also safe and environmentally responsible.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermochemical properties and stability of 4-Chloro-3,5-dimethylpyridine

An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. It also presents available data for structurally related compounds to offer a comparative context. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its thermochemical properties, including enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety assessment, and predicting its behavior in various chemical and biological systems. Thermal stability is a critical parameter for ensuring safe handling, storage, and processing, as well as for understanding potential degradation pathways.

Thermochemical Properties

The primary thermochemical properties of interest are the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These parameters are essential for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.

Quantitative Data

As of this guide's compilation, specific experimental values for the standard enthalpy of formation, entropy, and heat capacity of this compound have not been reported in the reviewed literature. However, to provide a frame of reference, the thermochemical data for the related compound, 3,5-dimethylpyridine, are presented in Table 1. The addition of a chlorine atom at the 4-position is expected to influence these values.

Table 1: Thermochemical Properties of 3,5-Dimethylpyridine (CAS: 591-22-0) at 298.15 K and 1 bar

| Property | Value | Unit |

| Standard Molar Enthalpy of Formation (liquid) | 22.5 | kJ/mol |

| Standard Molar Enthalpy of Formation (gas) | 72.0 | kJ/mol |

| Standard Molar Entropy (liquid) | 241.7 | J/(mol·K) |

| Standard Molar Entropy (gas) | 184.5 | J/(mol·K) |

Note: Data sourced from publicly available chemical databases. These values are for a structurally similar compound and should be used as an estimate only.

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a compound like this compound involves several key experimental techniques.

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.

Experimental Protocol:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (bomb).

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited, and the complete combustion reaction is initiated.

-

The temperature change of the water is meticulously recorded to calculate the heat released during combustion.

-

The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity and enthalpy changes associated with phase transitions.

Experimental Protocol:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the heat capacity of the sample.

-

Integration of the heat flow signal over a phase transition (e.g., melting) provides the enthalpy of that transition.

For highly accurate heat capacity and entropy measurements, adiabatic calorimetry is employed.

Experimental Protocol:

-

A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely measured.

-

The heat capacity is calculated from the energy input and the temperature rise.

-

By performing measurements over a range of temperatures starting from near absolute zero, the standard molar entropy can be determined by integrating Cp/T with respect to temperature.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational thermochemistry provides a reliable means of estimating the thermochemical properties of molecules.[1][2][3] Methods such as G3 and G4 theory have been shown to predict enthalpies of formation with high accuracy.[3] Density Functional Theory (DFT) methods, like ωB97X-D, are also effective for these predictions.[2]

Computational Workflow:

-

The 3D structure of this compound is built and optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Vibrational frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

Single-point energy calculations are carried out using a higher level of theory (e.g., CCSD(T)) with a large basis set.

-

The enthalpy of formation is calculated using atomization or isodesmic reaction schemes.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its safe handling and application. Thermal decomposition can lead to the release of hazardous gases.

General Observations

For many substituted pyridines, thermal decomposition is an important consideration, with some derivatives exhibiting significant thermal hazards. The presence of a chloro-substituent on the aromatic ring can influence the decomposition pathway. Upon heating, it is anticipated that this compound will eventually decompose.

Potential Decomposition Products

Based on the structure of this compound, potential hazardous decomposition products upon combustion or thermal degradation could include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)[4]

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the temperature at which a substance begins to decompose and to quantify its mass loss as a function of temperature.

Experimental Protocol:

-

A small sample of this compound is placed in a high-purity sample pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots mass loss versus temperature, from which the onset temperature of decomposition can be determined.

DSC can also be used to assess thermal stability by detecting exothermic decomposition events.

Experimental Protocol:

-

Following the general DSC protocol, the sample is heated to a higher temperature range.

-

A sharp exothermic peak in the DSC thermogram indicates the onset of decomposition.

Visualizations

The following diagrams illustrate the workflows for the key experimental techniques described in this guide.

Caption: Workflow for Combustion Calorimetry.

Caption: Workflow for Differential Scanning Calorimetry.

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

This technical guide has outlined the key thermochemical properties and stability considerations for this compound. While specific experimental data for this compound are currently lacking in the public domain, this document provides a thorough overview of the standard experimental and computational methodologies that can be employed for their determination. The provided data for a structurally related compound serves as a useful, albeit approximate, reference. For any application involving this compound, it is strongly recommended that its thermochemical properties and thermal stability be experimentally determined to ensure safe and efficient use.

References

- 1. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fishersci.se [fishersci.se]

Quantum Chemical Blueprint for 4-Chloro-3,5-dimethylpyridine: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 4-Chloro-3,5-dimethylpyridine. By leveraging Density Functional Theory (DFT), this document outlines a robust computational protocol to predict the molecule's geometry, vibrational frequencies, and electronic characteristics, offering critical insights for rational drug design and development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceutical compounds. Understanding its three-dimensional structure, stability, and reactivity at a quantum mechanical level is paramount for predicting its interactions with biological targets. This guide details the theoretical framework and computational workflow for a thorough quantum chemical analysis.

Computational Methodology

The recommended computational approach employs Density Functional Theory (DFT), a method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Software and Theoretical Level

All calculations should be performed using a validated quantum chemistry software package such as Gaussian, Q-Chem, or Spartan. The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely used and well-benchmarked functional for such systems.[1][2][3][4][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the effects of the electronegative chlorine atom and the aromatic system.[1][4]

Experimental Protocols

Geometry Optimization: The initial step involves building the 3D structure of this compound. This structure is then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[6] This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7] For a more accurate comparison with experimental spectra, the calculated harmonic frequencies are often uniformly scaled to account for anharmonicity and the approximations inherent in the computational method.[8]

Electronic Property Calculations: With the optimized geometry, further calculations can be performed to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's chemical reactivity and kinetic stability.[9] Natural Bond Orbital (NBO) analysis can also be employed to investigate charge distribution and intramolecular interactions.

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | Value in Å |

| C-N (average) | Value in Å | |

| C-C (ring, average) | Value in Å | |

| C-C (methyl) | Value in Å | |

| C-H (ring) | Value in Å | |

| C-H (methyl, average) | Value in Å | |

| Bond Angle | C-N-C | Value in degrees |

| Cl-C-C | Value in degrees | |

| Dihedral Angle | Cl-C-C-N | Value in degrees |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C-H stretch (aromatic) | Value | Value | Value |

| C-H stretch (methyl) | Value | Value | Value |

| C-N stretch | Value | Value | Value |

| C-Cl stretch | Value | Value | Value |

| Ring deformation | Value | Value | Value |

Table 3: Calculated Electronic Properties

| Property | Predicted Value |

| Energy of HOMO | Value in eV |

| Energy of LUMO | Value in eV |

| HOMO-LUMO Energy Gap | Value in eV |

| Dipole Moment | Value in Debye |

| NBO Charge on N | Value in e |

| NBO Charge on Cl | Value in e |

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical analysis of this compound.

Conclusion

This technical guide provides a standardized and robust protocol for the quantum chemical investigation of this compound. The data generated from these calculations, including optimized geometry, vibrational signatures, and electronic properties, are invaluable for understanding the molecule's intrinsic characteristics. For drug development professionals, this information can guide lead optimization, predict metabolic stability, and inform the design of more potent and selective therapeutics. The application of these computational methods accelerates the drug discovery pipeline by providing a theoretical foundation for experimental endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. benchchem.com [benchchem.com]

The Enduring Legacy of the Pyridine Scaffold: A Technical Guide to Its Synthesis and Application

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have cemented its status as a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyridine nucleus allows for the precise modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile, making it an indispensable tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive review of the seminal discoveries and synthetic methodologies for substituted pyridines, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Classical Synthetic Methodologies: Building the Core

The construction of the pyridine ring has been a subject of intense study for over a century, leading to the development of several powerful named reactions that remain relevant today. These methods offer diverse strategies for accessing a wide range of substituted pyridines from relatively simple starting materials.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a highly versatile method for the preparation of symmetrically substituted pyridines.[1] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[2]

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.5 mmol, 116 mg).

-

Reaction Execution: Heat the mixture for 180 minutes.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the crude product is purified to afford diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

-

Yield: 45% (148 mg) as white crystals.[3]

-

Oxidation: To the synthesized 1,4-dihydropyridine (1 mmol), add a solution of FeCl₃·6H₂O (0.1 mmol) in H₂O (5 ml).

-

Reaction Conditions: Stir the reaction mixture under reflux until the starting material is no longer detected.

-

Work-up: Treat the reaction mixture with a brine solution and extract with ethyl acetate.

-

Purification: Evaporate the solvent and recrystallize the crude yellow product from ethanol.

-

Yield: 85%.[4]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[1] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][5]

-

Reactants: N-Phenacylpyridinium bromide (1.0 equiv), Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and Ammonium acetate (10 equiv).

-

Solvent: Glacial acetic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine all reactants in glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into ice water with stirring to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2,4,6-triphenylpyridine.

The Bohlmann-Rahtz Pyridine Synthesis

This two-step method allows for the generation of 2,3,6-trisubstituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[6] One of the significant advantages of this method is that it does not require a separate oxidation step to achieve the final aromatic pyridine ring.[6]

Recent modifications have led to one-pot procedures where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia, which then reacts with an alkynone.[7]

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from cyanoacetamide or a cyanoacetic ester and a 1,3-diketone or a 3-ketoester in the presence of ammonia.[8][9] Recent advancements have focused on developing greener protocols, for instance, using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction.[10]

-

Reactants: 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

-

Solvent: A 1:1 mixture of EtOH and H₂O (2 mL total).

-

Reaction Execution: Stir the mixture at 80 °C for the required time.

-

Work-up: The product often precipitates from the reaction medium and can be isolated by simple filtration.

The Chichibabin Pyridine Synthesis and Amination

The Chichibabin pyridine synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically over a solid acid catalyst at high temperatures, to produce substituted pyridines.[11]

A related and historically significant reaction is the Chichibabin amination, which is a method for producing 2-aminopyridine derivatives by the reaction of pyridine with sodium amide.[11][12] This reaction proceeds via a nucleophilic aromatic substitution mechanism where an amide anion attacks the pyridine ring, followed by the elimination of a hydride ion.[11]

-

Reactants: Pyridine (0.492 mmol, 38.9 mg), NaH (1.54 mmol, 61.7 mg), and LiI (1.02 mmol, 136 mg).

-

Solvent: THF (500 µL).

-

Amine Source: n-butylamine (1.00 mmol, 98.8 µL).

-

Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine pyridine, NaH, and LiI in THF at room temperature. Add n-butylamine.

-

Reaction Execution: Seal the tube and stir the reaction mixture at 85 °C for 7 hours.

-

Work-up: Quench the reaction with ice-cold water at 0 °C and extract the organic materials with CH₂Cl₂.

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by chromatography.

-

Yield: 93% for N-butylpyridin-2-amine.[13]

Quantitative Data on Pyridine Synthesis

The efficiency of these classical methods can vary significantly depending on the substrates and reaction conditions. The following tables summarize representative quantitative data for some of the discussed syntheses.

| Hantzsch Pyridine Synthesis | |||||

| Aldehyde | β-Ketoester | Nitrogen Source | Oxidant | Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | FeCl₃·6H₂O | Reflux | 85 (after oxidation)[4] |

| Paraformaldehyde | Ethyl acetoacetate | Ammonium acetate | - | - | 79 (dihydropyridine)[3] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | - | 45 (dihydropyridine)[3] |

| Kröhnke Pyridine Synthesis | ||||

| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Conditions | Yield (%) |

| N-phenacylpyridinium bromide | Chalcone | Ammonium acetate | Glacial acetic acid, reflux | High (not specified)[1] |

| 2-acetylthiophene derived salt | Michael acceptor | Ammonium acetate | Standard conditions | 60[5] |

| Chichibabin Amination | ||||

| Pyridine Substrate | Amine Source | Base/Additive | Conditions | Yield (%) |

| Pyridine | n-butylamine | NaH/LiI | THF, 85 °C, 7h | 93[13] |

| Pyridine | n-butylamine | NaH/LiI | THF, 65 °C, 18h | 95[14] |

| 4-tert-butylpyridine | Sodium amide | - | Xylene, heat, 350 psi N₂ | 74[11] |

Visualizing Synthetic and Biological Pathways

The logical flow of synthetic procedures and the intricate signaling pathways where substituted pyridines play a crucial role can be effectively represented using diagrams.

Experimental Workflow: Multi-step Synthesis of Etoricoxib

Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis. Its synthesis involves several key steps to construct the substituted bipyridine core.

Caption: A simplified workflow for the synthesis of the drug Etoricoxib.

Signaling Pathway: Imatinib Inhibition of BCR-ABL

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). It functions by targeting the constitutively active BCR-ABL fusion protein, which drives the proliferation of cancer cells.

Caption: Imatinib inhibits the BCR-ABL signaling pathway in CML.

Conclusion

The discovery and development of synthetic routes to substituted pyridines have had a profound impact on medicinal chemistry and drug discovery. From the classical named reactions that provided the initial foundation to modern catalytic methods, the ability to construct and functionalize the pyridine scaffold with high efficiency and control remains a critical area of research. The detailed understanding of the underlying reaction mechanisms and the optimization of experimental protocols are paramount for the successful application of these methods in the synthesis of novel therapeutic agents. As our understanding of biological pathways deepens, the demand for novel, precisely substituted pyridines will undoubtedly continue to grow, ensuring that the chemistry of this remarkable heterocycle will be a vibrant field of investigation for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Guareschi-Thorpe Condensation [drugfuture.com]

- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. researchgate.net [researchgate.net]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

Methodological & Application

Synthetic Routes to 4-Chloro-3,5-dimethylpyridine from 3,5-Lutidine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed synthetic routes and experimental protocols for the preparation of 4-chloro-3,5-dimethylpyridine, a valuable pyridine derivative, starting from 3,5-lutidine. The described multi-step synthesis involves N-oxidation, nitration, chlorination, and deoxygenation. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its preparation from the readily available starting material, 3,5-lutidine, involves a series of chemical transformations to introduce the desired chloro-substituent at the 4-position of the pyridine ring. This document outlines a reliable and well-documented synthetic pathway, providing researchers with the necessary information to perform this synthesis in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound from 3,5-lutidine is a four-step process. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Overall synthetic workflow from 3,5-Lutidine to this compound.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis, providing a clear comparison of the different reaction conditions and expected yields.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| 1 | N-Oxidation | 3,5-Lutidine, 30-35% Hydrogen Peroxide, Acetic Acid | 80-100 | 15 | ~95 | >95 (HPLC) | [1][2][3] |

| 2 | Nitration | 3,5-Dimethylpyridine-N-oxide, Nitric Acid, Sulfuric Acid | 90-100 | Overnight | ~89-93 | >95 (HPLC) | [1][4] |

| 3 | Chlorination | 4-Nitro-3,5-dimethylpyridine-N-oxide, Acetyl Chloride | 50 | 0.5 | ~55 | Not specified | [5] |

| 4 | Deoxygenation | This compound-N-oxide, Pd(OAc)₂, dppf, Et₃N, MeCN | 140-160 | Not specified | High | Not specified | [6] |

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of this compound are provided below.

Step 1: N-Oxidation of 3,5-Lutidine to 3,5-Dimethylpyridine-N-oxide

This protocol describes the oxidation of 3,5-lutidine to its corresponding N-oxide using hydrogen peroxide in acetic acid.[1][2]

Materials:

-

3,5-Lutidine

-

30% (w/w) Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL four-necked flask, add 70 mL of 3,5-lutidine (concentration: 96.9%).

-

Heat the flask to 50°C.

-

Add 55.5 g of 30% H₂O₂ dropwise over 3 hours, maintaining a feed rate of 0.1-0.2 mL/s.

-

After the initial addition, heat the solution to 80°C and maintain for 3 hours.

-

Cool the reaction mixture to 50°C and add another 33.3 g of 30% H₂O₂ over 1 hour.

-

Heat the solution to 100°C and maintain for 12 hours. The reaction progress can be monitored by HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with chloroform (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,5-dimethylpyridine-N-oxide as a solid.

Expected Yield: Approximately 95% with a purity of >95% (HPLC).[1][3]

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide to 4-Nitro-3,5-dimethylpyridine-N-oxide

This protocol details the nitration of 3,5-dimethylpyridine-N-oxide at the 4-position using a mixture of nitric and sulfuric acids.[1][4]

Materials:

-

3,5-Dimethylpyridine-N-oxide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Toluene

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Following the N-oxidation, dehydrate the reaction solution containing 3,5-dimethylpyridine-N-oxide by distillation under reduced pressure, removing approximately 75 mL of water.

-

Cool the remaining solution to 70°C.

-

Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid (V/V = 1.2:1).

-

Add the nitrating agent dropwise to the solution of 3,5-dimethylpyridine-N-oxide.

-

After the addition is complete, heat the solution to 90-100°C and stir overnight.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution.

-

Extract the aqueous phase with toluene (3 x 100 mL).

-

Combine the organic phases and distill to dryness under reduced pressure to obtain 4-nitro-3,5-dimethylpyridine-N-oxide as a light yellow solid.

Expected Yield: Approximately 89-93% with a purity of >95% (HPLC).[1]

Step 3: Chlorination of 4-Nitro-3,5-dimethylpyridine-N-oxide to this compound-N-oxide

This protocol describes the conversion of the 4-nitro group to a 4-chloro group using acetyl chloride. This method is adapted from the synthesis of 4-chloropyridine N-oxide from 4-nitropyridine N-oxide.[5]

Materials:

-

4-Nitro-3,5-dimethylpyridine-N-oxide

-

Acetyl Chloride

-

Ice-water

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Carbonate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flask equipped with a reflux condenser, add 40 mL of acetyl chloride.

-

In small portions, add 8 g of 4-nitro-3,5-dimethylpyridine-N-oxide. A vigorous reaction may occur after brief warming.

-

After the addition is complete, warm the mixture at approximately 50°C for 30 minutes, which should result in a crystalline mass.

-

Carefully decompose the reaction mixture by adding ice-water.

-

Make the mixture alkaline with sodium carbonate.

-

Extract the aqueous solution several times with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium carbonate.

-

Filter and evaporate the solvent to yield the crude product, which can be further purified by crystallization.

Expected Yield: Approximately 55% for the analogous 4-chloropyridine N-oxide.[5]

Step 4: Deoxygenation of this compound-N-oxide to this compound

This protocol outlines a general method for the deoxygenation of pyridine N-oxides using a palladium catalyst.[6]

Materials:

-

This compound-N-oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Microwave reactor or conventional heating setup

Procedure:

-

In a reaction vessel suitable for microwave or conventional heating, combine this compound-N-oxide, 3 mol% of Pd(OAc)₂, 3 mol% of dppf, and 3 equivalents of triethylamine in acetonitrile.

-

Heat the reaction mixture to 140-160°C under microwave irradiation or with conventional heating.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated and purified using standard techniques such as column chromatography.

Expected Yield: High yields are reported for this general method.[6]

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hydrogen peroxide and peracetic acid are strong oxidizers and should be handled with care.

-

Nitration reactions are highly exothermic and require careful temperature control.

-

Acetyl chloride is corrosive and reacts violently with water.

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere if necessary.

This application note provides a comprehensive guide for the synthesis of this compound from 3,5-lutidine. The provided protocols and data are intended for use by trained chemists and researchers. Adaptation of these methods may be necessary based on specific laboratory conditions and available equipment.

References

- 1. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-Chloro-3,5-dimethylpyridine as a versatile building block in the preparation of pharmaceutical intermediates. The primary focus is on its crucial role in the synthesis of proton pump inhibitors (PPIs), with additional protocols outlining its potential in widely-used carbon-carbon and carbon-nitrogen bond-forming reactions.

Application Note 1: Synthesis of a Key Intermediate for Proton Pump Inhibitors

This compound is a key starting material in the multi-step synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a pivotal intermediate for blockbuster anti-ulcer drugs like Omeprazole. The synthetic strategy typically involves an initial nucleophilic substitution of the 4-chloro group, followed by functionalization at the 2-position and subsequent chlorination.

A crucial step in one synthetic route involves the reaction of this compound with ethyl pyruvate.[1] This is followed by methoxylation and reduction to yield a hydroxymethylpyridine derivative, which is then chlorinated.[1]

Quantitative Data Summary: Synthesis of Omeprazole Intermediate

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Methoxylation (Analogous Reaction) | 4-Chloropyridine hydrochloride, Alcohol | Sodium Hydroxide | DMSO | 80 | Overnight | 75-80 | - |

| Chlorination of Hydroxymethyl Intermediate | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl Chloride | Dichloromethane | 20 | 1 | 100 | - |

| Alternative Chlorination | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl Chloride | Dichloromethane | Room Temp | 1.5 | 76.4 | 99.7 |

Experimental Workflow: Omeprazole Intermediate Synthesis

The following diagram illustrates a generalized workflow for the synthesis of the key omeprazole intermediate starting from a 4-substituted-3,5-dimethylpyridine derivative.

Caption: Synthetic workflow for the omeprazole intermediate.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Methoxide (Analogous Procedure)

This protocol is adapted from a general method for the synthesis of 4-alkoxypyridines and can be applied to this compound.[2]

Materials:

-

This compound hydrochloride

-

Methanol

-

Sodium Hydroxide (powdered)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

In a reaction flask under an argon atmosphere, suspend powdered sodium hydroxide in DMSO.

-

Heat the mixture to 80°C with stirring.

-

Add this compound hydrochloride to the heated suspension.

-

Continue stirring and heating overnight.

-

After cooling, add water to the reaction mixture.

-

Extract the product with a 1:1 mixture of ethyl acetate and hexane.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3,5-dimethylpyridine.

Protocol 2: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This protocol describes the final step in the synthesis of the omeprazole intermediate.[3]

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride

-

Dichloromethane

-

Hexane

-

Argon gas

Procedure:

-

Dissolve 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (0.15 mol) in dichloromethane (400 mL) in a reaction flask under an argon atmosphere.

-

Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.

-

Wash the solid with hexane (50 mL) and air-dry to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[3]

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 4-position of the pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are powerful methods for the formation of C-C and C-N bonds, respectively, and are widely used in the synthesis of a diverse range of pharmaceutical compounds, including kinase inhibitors.

General Reaction Workflow: Cross-Coupling Reactions

Caption: Potential cross-coupling applications.

Experimental Protocols

Protocol 3: Suzuki-Miyaura Coupling of a Chloropyridine (Representative Protocol)

This protocol for the Suzuki-Miyaura coupling of a dichloropyridine can be adapted for this compound to synthesize 4-aryl-3,5-dimethylpyridine intermediates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

In a reaction vessel, combine this compound, the desired arylboronic acid, palladium(II) acetate, and sodium carbonate.

-

Add a mixture of DMF and water as the solvent.

-

Stir the reaction mixture at a temperature ranging from 60 to 100°C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, extract the mixture with diethyl ether.

-

Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethylpyridine.

Protocol 4: Buchwald-Hartwig Amination of a Chloropyridine (Representative Protocol)

This general protocol for the Buchwald-Hartwig amination can be applied to this compound for the synthesis of 4-amino-3,5-dimethylpyridine derivatives, which are common scaffolds in medicinal chemistry.[4]

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., aniline or a secondary amine) (1.1-1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

-

Strong base (e.g., Sodium tert-butoxide, LHMDS) (1.5-2.0 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the vessel and heat the mixture with stirring to 80-120°C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Mechanism of Proton Pump Inhibitors

Pharmaceuticals derived from this compound intermediates, such as omeprazole, function by inhibiting the gastric H⁺/K⁺-ATPase (proton pump). This enzyme is the final step in the secretion of gastric acid into the stomach lumen.

Caption: Inhibition of the gastric proton pump by PPIs.

References

Application Notes and Protocols for 4-Chloro-3,5-dimethylpyridine as a Precursor in Agricultural Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-3,5-dimethylpyridine as a versatile precursor for the synthesis of novel agricultural chemicals. The following sections detail a representative synthetic protocol for a potential fungicidal agent, present quantitative data for key reaction and efficacy parameters, and illustrate the proposed biological mode of action.

Introduction